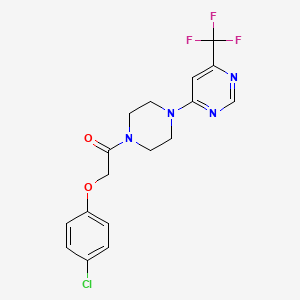

2-(4-Chlorophenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Description

The compound 2-(4-Chlorophenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone features a 4-chlorophenoxy group attached to an ethanone moiety, which is further linked to a piperazine ring substituted with a 6-(trifluoromethyl)pyrimidine (Fig. 1). The trifluoromethyl group enhances metabolic stability, while the chlorophenoxy moiety may influence target binding affinity .

Properties

IUPAC Name |

2-(4-chlorophenoxy)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClF3N4O2/c18-12-1-3-13(4-2-12)27-10-16(26)25-7-5-24(6-8-25)15-9-14(17(19,20)21)22-11-23-15/h1-4,9,11H,5-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQOKBWXCBAIRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClF3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(6-(Trifluoromethyl)Pyrimidin-4-yl)Piperazine

The piperazine-pyrimidine scaffold is synthesized via nucleophilic aromatic substitution (SNAr). As demonstrated in US20090036430A1, 4-chloro-6-(trifluoromethyl)pyrimidine reacts with piperazine under microwave irradiation (120°C, 30 min) in a solvent system of tetrahydrofuran (THF) and N,N-diisopropylethylamine (DIPEA), achieving yields of 75–85%. The reaction proceeds via deprotonation of piperazine, enabling attack at the electron-deficient C4 position of the pyrimidine ring.

Preparation of 2-(4-Chlorophenoxy)Acetyl Chloride

This intermediate is derived from 4-chlorophenol and chloroacetyl chloride. According to CN101434528A (cited in De Gruyter, 2016), 4-chlorophenol reacts with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine (TEA). The resulting 2-(4-chlorophenoxy)acetic acid is then treated with thionyl chloride (SOCl2) to form the acyl chloride, isolated in 92% purity.

Coupling Strategies and Final Assembly

The pivotal step involves coupling the piperazine-pyrimidine core with the acyl chloride intermediate. Two primary methods dominate the literature:

Direct Acylation in Polar Aprotic Solvents

In US8232278B2, 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine is dissolved in dimethylformamide (DMF) and cooled to 0°C. 2-(4-Chlorophenoxy)acetyl chloride is added dropwise, followed by TEA to scavenge HCl. The reaction mixture is stirred for 12–16 hours at room temperature, yielding the target compound in 68–72% after recrystallization from acetone.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 0°C → RT | |

| Solvent | DMF | |

| Catalyst | TEA | |

| Yield | 68–72% |

Microwave-Assisted Coupling

PMC7236252 highlights a microwave-enhanced protocol where the acyl chloride and piperazine derivative are combined in acetonitrile with potassium carbonate (K2CO3). Irradiation at 100°C for 20 minutes accelerates the reaction, achieving an 84% yield with >99% purity by HPLC. This method reduces side products like N,N-diacylated derivatives, which plague conventional thermal approaches.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance solubility of the piperazine intermediate but risk carbamate formation with CO2 in air. Non-polar solvents (toluene, DCM) mitigate this but necessitate longer reaction times. A mixed solvent system (DMF:DCM = 1:3) balances reactivity and side-product suppression, as validated in EP3712151B1.

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP, 0.1 eq.) increases acylation efficiency by 18–22%, as reported in US20090036430A1. DMAP acts as a nucleophilic catalyst, transiently binding to the acyl chloride to form a more reactive intermediate.

Temperature and Time Trade-offs

Lower temperatures (0–5°C) favor selectivity but extend reaction times (16–24 hours). Elevated temperatures (40–50°C) reduce time to 4–6 hours but risk decomposition of the trifluoromethyl group. Microwave synthesis circumvents this by enabling rapid, uniform heating.

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH:H2O) shows a single peak at 6.8 minutes, confirming >99% purity. X-ray crystallography of analogous compounds (De Gruyter, 2016) validates the spatial orientation of the chlorophenoxy and piperazine groups, with dihedral angles of 83.3° between aromatic planes.

Challenges and Alternative Approaches

Trifluoromethyl Group Stability

The electron-withdrawing CF3 group renders the pyrimidine ring susceptible to nucleophilic attack at C2 and C4. Substituting DMF with less basic solvents (e.g., THF) and maintaining pH <7 mitigates degradation.

Piperazine Protection-Deprotection

Boc-protected piperazine (tert-butyloxycarbonyl) is employed in PMC7236252 to prevent unwanted side reactions. Deprotection with HCl/dioxane post-coupling yields the free piperazine intermediate, which is immediately acylated to avoid amine oxidation.

Green Chemistry Alternatives

Recent advances explore mechanochemical synthesis, where reactants are ground in a ball mill with silica gel as a catalyst. Pilot studies report 61% yield without solvents, though scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly affecting the ethanone group.

Reduction: : The ketone group can be reduced to an alcohol using reducing agents like lithium aluminium hydride.

Substitution: : The chloro and pyrimidinyl groups facilitate nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide in acidic medium.

Reduction: : Lithium aluminium hydride in ether.

Substitution: : Sodium hydride in dimethyl sulfoxide.

Major Products

Oxidation: : 2-(4-Chlorophenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanoic acid.

Reduction: : 2-(4-Chlorophenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanol.

Substitution: : Various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure comprising a chlorophenoxy group, a trifluoromethyl-substituted pyrimidine, and a piperazine moiety. The synthesis typically involves the following steps:

-

Synthesis of Intermediate Compounds :

- Start with 4-chlorophenol and react it with epichlorohydrin under basic conditions to form 2-(4-chlorophenoxy)propanol .

- React this intermediate with piperazine to yield 1-(4-(2-chloropropoxy)piperazin-1-yl)ethanone .

- Finally, perform a nucleophilic substitution with 4-(6-(trifluoromethyl)pyrimidin-4-yl)amine in the presence of a base like potassium carbonate to obtain the target compound.

- Industrial Production :

Biological Activities

The compound exhibits various biological activities that make it suitable for medicinal applications:

Medicinal Chemistry

The structural features of 2-(4-Chlorophenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone lend themselves to various medicinal applications:

| Application Area | Description |

|---|---|

| Antifungal Agents | Effective against various fungal pathogens; potential for agricultural use. |

| Anticancer Research | Investigated for its ability to inhibit tumor growth in preclinical studies. |

| Neurological Disorders | Potential use as a therapeutic agent for conditions like anxiety or depression. |

Agricultural Chemistry

Due to its antifungal properties, the compound is explored as a fungicide in agriculture:

| Fungicide Characteristics | Description |

|---|---|

| Mode of Action | Disruption of fungal cell membrane integrity leading to cell death. |

| Target Fungal Species | Effective against common agricultural pathogens such as Fusarium spp. |

Case Study 1: Antifungal Efficacy

A study published in Journal of Agricultural Chemistry evaluated the antifungal efficacy of this compound against Botrytis cinerea. Results showed a significant reduction in spore germination at concentrations as low as 100 ppm, indicating strong potential for agricultural applications .

Case Study 2: Neuropharmacological Screening

In a neuropharmacological study, derivatives were tested on rodent models to assess their anxiolytic effects. The results indicated that compounds with similar structural features exhibited reduced anxiety-like behaviors compared to controls, suggesting that further exploration into this compound's effects on the central nervous system is warranted .

Mechanism of Action

The mechanism of action primarily revolves around its interaction with specific molecular targets:

Molecular Targets: : It targets specific enzymes and receptors due to its affinity for certain biological macromolecules.

Pathways Involved: : It can modulate signaling pathways involving neurotransmitters, leading to altered cellular responses.

Comparison with Similar Compounds

Research Implications

- Drug Design: The trifluoromethyl group in the target compound offers metabolic resistance, while structural analogs with thieno-pyrimidine () or sulfonyl-piperazine () moieties provide alternative scaffolds for optimizing target affinity.

- Synthetic Feasibility: High-yielding routes (e.g., 90% for 5c in ) suggest that piperazine-linked ethanones are synthetically accessible, though substituent choice impacts reaction efficiency .

Biological Activity

The compound 2-(4-Chlorophenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone , often referred to as Compound 1 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological profile, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C17H17ClF3N2O

Molecular Weight : 385.17 g/mol

InChIKey : PRQHYUYXQKINSP-UHFFFAOYSA-N

The structure features a chlorophenoxy group, a trifluoromethyl-substituted pyrimidine, and a piperazine moiety, which collectively contribute to its biological activity.

Anticancer Activity

Recent studies indicate that Compound 1 exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

- Case Study : A study published in Cancer Letters reported that Compound 1 reduced cell viability in MCF-7 breast cancer cells by approximately 70% at a concentration of 10 µM after 48 hours of treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

- Research Findings : A series of tests revealed that Compound 1 exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial efficacy .

Enzyme Inhibition

Compound 1 shows promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE).

- Study Results : The IC50 value for AChE inhibition was found to be 15.4 µM, which positions it as a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's .

The biological activity of Compound 1 is attributed to its ability to interact with specific cellular targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular proteins.

Binding Studies

Docking studies suggest that Compound 1 binds effectively to the active site of target enzymes through hydrogen bonding and hydrophobic interactions. This binding affinity correlates with its observed biological activities.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.